

Spectroscopic and Methodological Insights into 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

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Compound of Interest

Compound Name: 3-(4-Amino-phenyl)-pyrrolidine-
2,5-dione

Cat. No.: B1210961

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a succinimide derivative, holds potential interest in medicinal chemistry and drug development due to the established biological activities of the pyrrolidine-2,5-dione scaffold. This technical guide provides a summary of the available chemical data for this compound and outlines general experimental protocols for its spectroscopic characterization. While specific experimental data for **3-(4-Amino-phenyl)-pyrrolidine-2,5-dione** is not readily available in the public domain, this document serves as a foundational resource for researchers undertaking its synthesis and analysis.

Chemical and Physical Properties

A summary of the key identifiers and properties for **3-(4-Amino-phenyl)-pyrrolidine-2,5-dione** is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	190.20 g/mol	[1]
CAS Number	32856-49-8	
Appearance	Solid (form)	
SMILES	Nc1ccc(cc1)C1CC(=O)NC1=O	
InChI	1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)	
InChIKey	AFLGSUFOCCZEEZ-UHFFFAOYSA-N	

Spectroscopic Data (Predicted and General)

Detailed, experimentally-derived spectroscopic data (NMR, IR, MS) for **3-(4-Amino-phenyl)-pyrrolidine-2,5-dione** are not available in the cited literature. However, based on the chemical structure and data for analogous compounds, the expected spectral characteristics can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group and the aliphatic protons of the pyrrolidine-2,5-dione ring. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the pyrrolidine ring would present as a more complex splitting pattern in the aliphatic region (typically δ 2.5-4.0 ppm). The amine (-NH₂) and amide (-NH-) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the dione (in the range of δ 170-180 ppm). The aromatic carbons would appear in the δ 110-

150 ppm region, with the carbon attached to the amino group being more shielded. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

- N-H stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹ and a band for the amide (-NH-) around 3200 cm⁻¹.
- C=O stretching: Two strong absorption bands for the carbonyl groups of the dione, typically observed around 1700 and 1770 cm⁻¹.
- C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
- C-N stretching: Aromatic and aliphatic C-N stretching bands would also be present.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.20 g/mol). Fragmentation patterns would likely involve the loss of the amino group, cleavage of the pyrrolidine ring, and other characteristic fragmentations of succinimide and aniline derivatives.

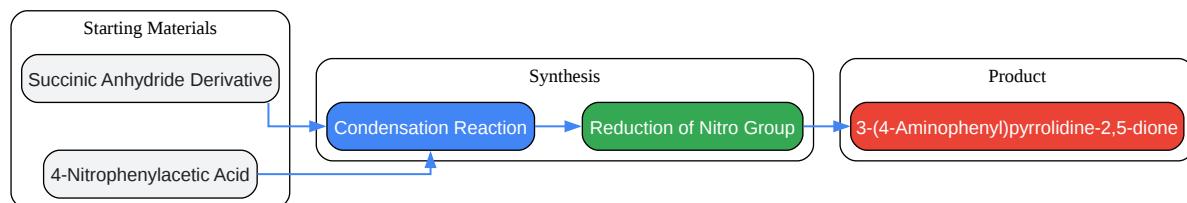
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **3-(4-Amino-phenyl)-pyrrolidine-2,5-dione**.

Synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

A potential synthetic route involves the reaction of 4-aminophenylacetic acid with a suitable source of the succinimide ring, or a multi-step synthesis starting from commercially available precursors. A general approach for the synthesis of related pyrrolidine-2,5-diones involves the condensation of a substituted succinic anhydride with an appropriate amine or the cyclization of a corresponding amic acid.

Illustrative Synthetic Workflow:



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Caption: A potential synthetic pathway to **3-(4-Amino-phenyl)-pyrrolidine-2,5-dione**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the protons and carbons based on their multiplicity and expected chemical environment.

FT-IR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

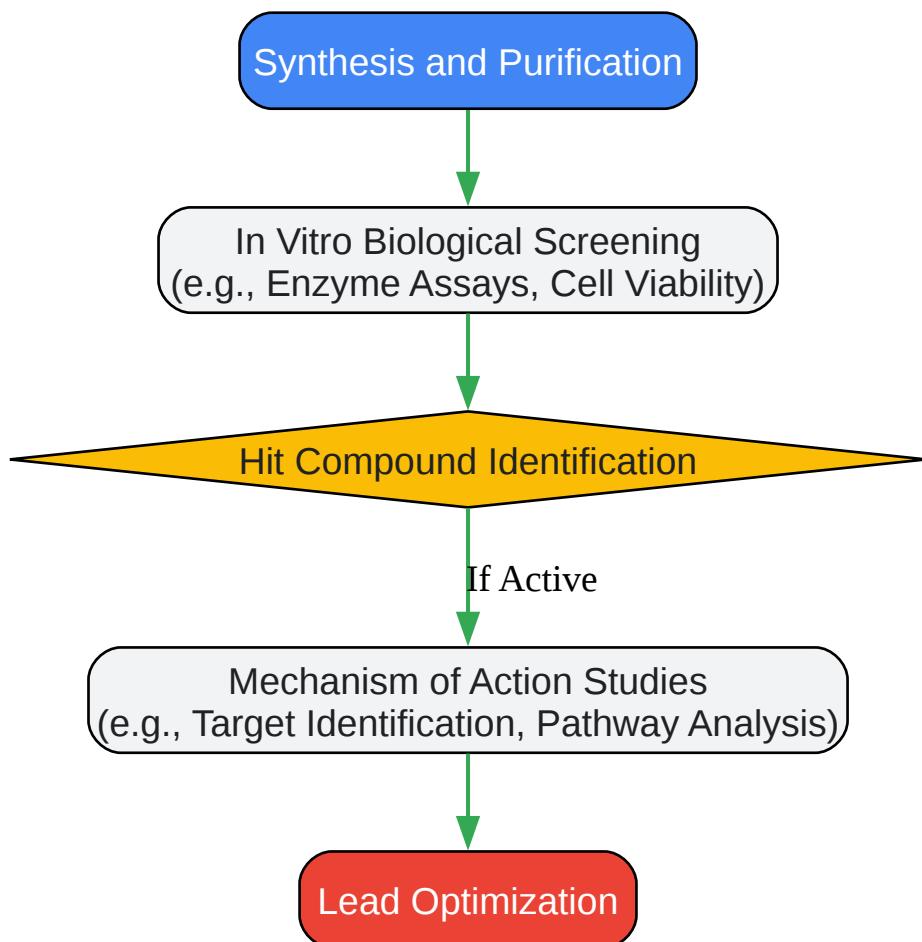
Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
- Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of **3-(4-Amino-phenyl)-pyrrolidine-2,5-dione** in any signaling pathways or established experimental workflows. Research into the biological activity of this compound would be required to elucidate its potential molecular targets and mechanisms of action.

Logical Workflow for Biological Screening:



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Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide provides a consolidated overview of the known properties of **3-(4-Amino-phenyl)-pyrrolidine-2,5-dione** and outlines standard methodologies for its spectroscopic characterization. The absence of detailed experimental data in the current literature highlights an opportunity for further research to synthesize this compound, fully characterize its spectroscopic properties, and investigate its potential biological activities. The protocols and predictive information presented herein offer a valuable starting point for researchers venturing into the study of this and related succinimide derivatives.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
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